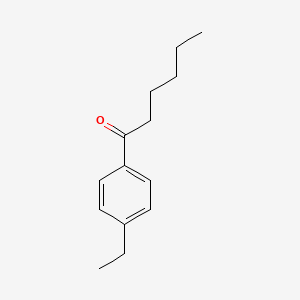

1-(4-Ethylphenyl)hexan-1-one

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGYZBZOOKQNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(4-ethylphenyl)hexan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-(4-Ethylphenyl)hexanoic acid.

Reduction: 1-(4-Ethylphenyl)hexanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Applications

1-(4-Ethylphenyl)hexan-1-one has been investigated for its psychoactive properties and potential therapeutic effects.

Psychoactive Research

Recent studies have highlighted its role as a novel psychoactive substance (NPS). Research indicates that compounds with similar structures can act as stimulants or have other central nervous system effects. For instance, analogs of this compound have shown varying degrees of potency in inhibiting dopamine and norepinephrine transporters, suggesting potential applications in treating disorders like ADHD or depression.

Case Study: Inhibition of Transporters

In a comparative study, 1-(4-Ethylphenyl)hexan-1-one was evaluated alongside related compounds for its ability to inhibit the reuptake of neurotransmitters. Results showed that while it was less potent than established stimulants like cocaine, it exhibited selective inhibition of the norepinephrine transporter (NET), indicating its potential for further development as a therapeutic agent targeting specific neurotransmitter systems .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications, making it valuable in the development of more complex molecules.

Synthesis of Analogs

1-(4-Ethylphenyl)hexan-1-one can be synthesized through various methods, including Friedel-Crafts acylation and other carbon chain elongation techniques. This synthetic versatility is crucial for creating analogs that may possess enhanced biological activity or different pharmacological profiles.

| Synthesis Method | Description |

|---|---|

| Friedel-Crafts Acylation | Reaction of ethylbenzene with acetic anhydride in the presence of a Lewis acid catalyst. |

| Carbon Chain Elongation | Use of Grignard reagents to extend the carbon chain followed by oxidation to form ketones. |

Material Science Applications

Beyond biological applications, 1-(4-Ethylphenyl)hexan-1-one has potential uses in material science. Its properties allow it to be explored as a component in polymer synthesis or as a plasticizer due to its hydrophobic nature.

Polymer Synthesis

Research indicates that incorporating 1-(4-Ethylphenyl)hexan-1-one into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronics or automotive industries.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)hexan-1-one involves interactions with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This property is exploited in many synthetic transformations and biochemical processes.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

*Data inferred from structurally related compounds in , and 15.

Key Observations:

- Synthetic Yields: Alkyl-substituted phenylhexanones (e.g., 1-(4-n-propylphenyl)hexan-1-one) show moderate yields (36–43%), influenced by steric and electronic effects during synthesis .

Pharmacological and Regulatory Considerations

- Psychoactive Potential: Compounds such as 4-F-α-PHP and N-Ethyl hexylone () are classified as synthetic cathinones, acting as stimulants via monoamine reuptake inhibition. The ethylphenyl group in 1-(4-Ethylphenyl)hexan-1-one may confer similar activity, though direct evidence is lacking.

Biological Activity

1-(4-Ethylphenyl)hexan-1-one, also known as 4-ethylphenyl hexanone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

1-(4-Ethylphenyl)hexan-1-one has the following molecular structure:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

The compound features a hexanone backbone with an ethyl-substituted phenyl group, which may influence its biological interactions.

The biological activity of 1-(4-Ethylphenyl)hexan-1-one is primarily attributed to its interactions with various biological targets. Research indicates that the compound may exhibit antioxidant , anti-inflammatory , and anticancer properties.

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have indicated that 1-(4-Ethylphenyl)hexan-1-one can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition could lead to reduced inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cell proliferation in cancerous cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of 1-(4-Ethylphenyl)hexan-1-one demonstrated its ability to reduce lipid peroxidation in vitro. The compound exhibited significant radical-scavenging activity, comparable to known antioxidants such as ascorbic acid. The effective concentration (EC50) was determined to be approximately 50 µM, indicating its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, administration of 1-(4-Ethylphenyl)hexan-1-one resulted in a marked reduction in edema formation compared to controls. The compound was able to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

Case Study 3: Anticancer Potential

In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 1-(4-Ethylphenyl)hexan-1-one led to significant reductions in cell viability after 48 hours. The IC50 values were calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, highlighting its potential as an anticancer agent.

Q & A

Q. What are the primary synthetic routes for 1-(4-Ethylphenyl)hexan-1-one, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis of 1-(4-Ethylphenyl)hexan-1-one typically involves Friedel-Crafts acylation, where hexanoyl chloride reacts with 4-ethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

- Temperature control : Maintain 0–5°C to minimize side reactions like polyacylation.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilicity of the acyl group.

Yield optimization can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring by TLC (Rf ~0.4–0.5 in 9:1 hexane:EtOAc). For analogs, IR and NMR data from similar ketones (e.g., 1-(6-Methoxynaphthalen-2-yl)hexan-1-one) suggest characteristic peaks: C=O stretch at ~1685 cm⁻¹ (IR) and carbonyl carbon at ~200 ppm in ¹³C-NMR .

Q. How can researchers validate the purity and structural identity of 1-(4-Ethylphenyl)hexan-1-one?

Methodological Answer: Use a multi-analytical approach:

- NMR spectroscopy : Confirm the presence of the ethyl group (δ 1.25–1.30 ppm, triplet for CH₃; δ 2.63–2.77 ppm, quartet for CH₂ in ¹H-NMR) and hexanone backbone (δ 2.94 ppm, triplet for α-CH₂). Compare with published spectra of analogs like 1-(4-Cyclohexylphenyl)ethanone .

- Mass spectrometry : LC/MS-MS (e.g., [M+H]+ at m/z 217) to verify molecular weight.

- Chromatography : HPLC with UV detection (λmax ~250–260 nm for aryl ketones) to assess purity >98% .

Q. What are the potential applications of 1-(4-Ethylphenyl)hexan-1-one in scientific research?

Methodological Answer: The compound serves as:

- Synthetic intermediate : For pharmaceuticals (e.g., terfenadine analogs) via piperidine or morpholine functionalization .

- Biological probe : Structural analogs (e.g., 1-(Anthracen-2-yl)hexan-1-one) exhibit fluorescence properties for optoelectronic studies .

- Reference standard : For validating analytical methods (e.g., calibration curves in chromatography) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of 1-(4-Ethylphenyl)hexan-1-one?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes in HCV-E2 interaction studies, inspired by terfenadine derivatives) .

- Degradation modeling : Simulate hydrolysis pathways under varying pH conditions using software like Gaussian or ORCA.

Q. How should researchers address contradictions in spectral data for 1-(4-Ethylphenyl)hexan-1-one analogs?

Methodological Answer:

- Cross-validate techniques : Compare NMR (e.g., ¹³C shifts for carbonyl groups) with IR and X-ray crystallography (if available). For example, conflicting ¹H-NMR signals in 1-(4-Methoxyphenyl)ethanone derivatives may arise from rotameric equilibria, resolved by variable-temperature NMR .

- Reproducibility checks : Replicate synthesis and analysis under standardized conditions (e.g., solvent, temperature).

- Literature benchmarking : Align data with structurally similar compounds (e.g., 1-(4-Hydroxyphenyl)hexan-1-one ).

Q. What strategies are effective for analyzing impurities in 1-(4-Ethylphenyl)hexan-1-one?

Methodological Answer:

- LC-HRMS : Identify trace impurities (e.g., unreacted 4-ethylbenzene) using high-resolution mass spectrometry.

- GC-MS : Detect volatile byproducts (e.g., alkyl halides from Friedel-Crafts reactions).

- Isolation via prep-TLC : Characterize impurities spectroscopically and quantify via integration in ¹H-NMR .

Q. How can structure-activity relationship (SAR) studies be designed for 1-(4-Ethylphenyl)hexan-1-one derivatives?

Methodological Answer:

- Systematic derivatization : Modify the hexanone chain (e.g., substituents at C2/C3) or aryl group (e.g., halogenation) to assess impact on bioactivity.

- In vitro assays : Test analogs for antimicrobial or enzyme inhibition activity, referencing protocols for biphenyl-based ketones .

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Q. What are the challenges in scaling up the synthesis of 1-(4-Ethylphenyl)hexan-1-one, and how can they be mitigated?

Methodological Answer:

- Exothermic reactions : Implement cooling systems and controlled addition of acyl chloride.

- Catalyst recycling : Explore immobilized Lewis acids (e.g., FeCl₃ on silica) to reduce waste.

- Purification bottlenecks : Replace column chromatography with distillation or crystallization (solvent: hexane/EtOAc) .

Q. How does the electronic nature of the 4-ethylphenyl group influence the reactivity of 1-(4-Ethylphenyl)hexan-1-one?

Methodological Answer:

- Electron-donating effect : The ethyl group increases electron density on the aromatic ring, enhancing electrophilic substitution at the para position.

- Steric effects : The ethyl substituent may hinder nucleophilic attack on the carbonyl group, as seen in hindered ketones like 1-(4-Cyclohexylphenyl)ethanone .

- Comparative studies : Contrast with electron-withdrawing analogs (e.g., 1-(4-Bromophenyl)hexan-1-one) to isolate electronic effects .

Q. What regulatory considerations apply to 1-(4-Ethylphenyl)hexan-1-one in pharmacological research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.